molecular formula C30H47Na3O12S3 B1246368 Polasterol B sulfate

Polasterol B sulfate

Cat. No.: B1246368
M. Wt: 764.9 g/mol
InChI Key: LAPNETGQPFUCNX-QGRSWNTISA-K
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Polasterol B sulfate is a sterol-derived compound characterized by the presence of a sulfate group (-SO₄) attached to a sterol backbone. Sterols, such as cholesterol, are essential lipid molecules integral to cell membrane structure and signaling. Sulfation of sterols often enhances their solubility and biological activity, making them valuable in pharmaceutical and industrial applications.

The compound’s sulfate group confers polarity, improving aqueous solubility compared to non-sulfated sterols. This modification is critical for bioavailability, particularly in drug formulations. Despite its promising attributes, comprehensive studies on this compound’s pharmacokinetics, toxicity, and environmental impact are scarce, underscoring the need for further research .

Properties

Molecular Formula

C30H47Na3O12S3

Molecular Weight

764.9 g/mol

IUPAC Name

trisodium;[(2S,3S,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,3Z)-6-methyl-5-propan-2-ylhepta-3,6-dien-2-yl]-2,3-disulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-6-yl] sulfate

InChI

InChI=1S/C30H50O12S3.3Na/c1-17(2)20(18(3)4)9-8-19(5)22-10-11-23-21-14-26(40-43(31,32)33)25-15-27(41-44(34,35)36)28(42-45(37,38)39)16-30(25,7)24(21)12-13-29(22,23)6;;;/h8-9,18-28H,1,10-16H2,2-7H3,(H,31,32,33)(H,34,35,36)(H,37,38,39);;;/q;3*+1/p-3/b9-8-;;;/t19-,20?,21+,22-,23+,24+,25?,26+,27+,28+,29-,30-;;;/m1.../s1

InChI Key

LAPNETGQPFUCNX-QGRSWNTISA-K

Isomeric SMILES

C[C@H](/C=C\C(C(C)C)C(=C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4[C@@]3(C[C@@H]([C@H](C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C.[Na+].[Na+].[Na+]

Canonical SMILES

CC(C)C(C=CC(C)C1CCC2C1(CCC3C2CC(C4C3(CC(C(C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C)C(=C)C.[Na+].[Na+].[Na+]

Synonyms

polasterol B
polasterol B sulfate

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarities and Differences :

  • Polasterol B sulfate : Presumed sterol backbone with a sulfate group.
  • Amphotericin B cholesteryl sulfate: Combines a macrocyclic lactone (amphotericin B) with a cholesteryl sulfate moiety. The sulfate group is linked to cholesterol, enhancing solubility for intravenous administration .

Functional Comparison :

Property This compound Amphotericin B Cholesteryl Sulfate
Molecular Weight Not publicly available ~976.15 g/mol
Solubility Moderate (inferred) Low water solubility, lipid-compatible
Biological Activity Potential antifungal Broad-spectrum antifungal
Applications Under investigation Treatment of systemic fungal infections

Key Insight : While both compounds leverage sulfation for enhanced delivery, Amphotericin B’s macrocyclic structure enables pore-forming antifungal mechanisms, whereas this compound’s simpler sterol structure may target membrane stability .

Cholesterol Sulfate

Structural Comparison :

  • This compound : Likely shares a sterol core with cholesterol sulfate but differs in side-chain modifications.
  • Cholesterol sulfate : A natural component of cell membranes, sulfated at the 3β-hydroxyl group.

Functional Differences :

Property This compound Cholesterol Sulfate
Molecular Weight Not available 466.7 g/mol
Solubility Higher due to sulfate Lipid-soluble
Biological Role Investigational therapeutic Cell membrane stabilization
Applications Drug development Dermatological formulations

Research Findings : Cholesterol sulfate’s role in skin barrier function is well-documented, whereas this compound’s applications remain exploratory, highlighting the impact of structural nuances on functionality .

Comparison with Functionally Similar Sulfated Compounds

Calcium Sulfate (CaSO₄)

Functional Overlap :

  • This compound : Exploits sulfate for bioactivity.
  • Calcium sulfate: Inorganic sulfate used industrially (e.g., desiccant, construction material) .
Property This compound Calcium Sulfate
Chemical Class Organic sulfated sterol Inorganic ionic compound
Solubility in Water Moderate 2.1–2.4 g/L (20°C)
Applications Biomedical Industrial, food additive

Key Insight : Unlike calcium sulfate, this compound’s organic structure enables specific biological interactions, though both rely on sulfate for stability .

Hydrogen Sulfate (HSO₄⁻)

Comparison :

  • This compound: Organosulfate with covalent sulfur bonding.
  • Hydrogen sulfate : Simple ion contributing to strong acids like sulfuric acid .
Property This compound Hydrogen Sulfate
Reactivity Stable in physiological pH Highly acidic (pKa ~1.9)
Biological Role Targeted bioactivity Metabolic intermediate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.